molecular formula C20H23FN2O3S2 B11329817 1-[(2-fluorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11329817
M. Wt: 422.5 g/mol
InChI Key: OLIDWGFIWVKHLQ-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a piperidine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and methanesulfonyl groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorinated aromatic compounds.

    Attachment of the Methanesulfonyl Group: This can be done through sulfonation reactions using methanesulfonyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23FN2O3S2

Molecular Weight

422.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23FN2O3S2/c1-27-19-9-5-4-8-18(19)22-20(24)15-10-12-23(13-11-15)28(25,26)14-16-6-2-3-7-17(16)21/h2-9,15H,10-14H2,1H3,(H,22,24)

InChI Key

OLIDWGFIWVKHLQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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